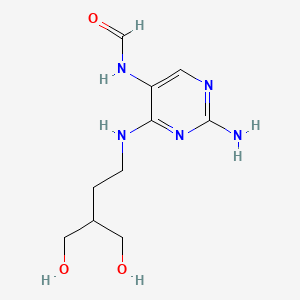

N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide

Description

N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide is a pyrimidine derivative characterized by:

- A 2-amino substituent at position 2 of the pyrimidine ring.

- A 4-((4-hydroxy-3-(hydroxymethyl)butyl)amino) group at position 4, featuring a hydroxylated butyl side chain.

- A formamide moiety at position 3.

This compound is a key intermediate in synthesizing antiviral agents such as famciclovir, as highlighted in . The synthesis involves dechlorination and cyclization steps from its chlorinated precursor, N-(2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)-butyl]amino]pyrimidin-5-yl)formamide .

Properties

Molecular Formula |

C10H17N5O3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-[2-amino-4-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl]formamide |

InChI |

InChI=1S/C10H17N5O3/c11-10-13-3-8(14-6-18)9(15-10)12-2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H,14,18)(H3,11,12,13,15) |

InChI Key |

JZPCGXMJJHDRGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)N)NCCC(CO)CO)NC=O |

Origin of Product |

United States |

Preparation Methods

Condensation of 4-Amino-2-Hydroxymethyl-1-Butanol with N-(2-Amino-4,6-Dichloro-5-Pyrimidinyl)Formamide

The primary synthesis involves reacting 4-amino-2-hydroxymethyl-1-butanol (1) with N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (19) under basic conditions.

Reaction Conditions

-

Solvent: Ethanol-water mixture (3:1 ratio).

-

Base: Sodium bicarbonate (1.2 equiv).

-

Temperature: Reflux (75–80°C).

-

Time: 90 minutes.

Procedure

A solution of 4-amino-2-hydroxymethyl-1-butanol (12.9 g, 108 mmol) in ethanol (60 mL) and water (6 mL) is added dropwise to a stirred mixture of sodium bicarbonate (16.25 g, 193 mmol) and N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (20 g, 96.6 mmol) in ethanol (200 mL). The reaction is monitored via TLC, and upon completion, the mixture is cooled to 25°C, filtered to remove salts, and concentrated under reduced pressure. The crude product is crystallized from ethanol to yield the title compound as a white solid.

Key Advantages

Synthesis of 4-Amino-2-Hydroxymethyl-1-Butanol (1)

This intermediate is synthesized via azidation and reduction of 2-acetoxymethyl-4-methanesulfonyl-1-butyl acetate (5):

Step 1: Azidation

-

Reagents: Sodium azide (NaN₃), dimethylformamide (DMF).

-

Conditions: 20–25°C, 8 hours.

-

Product: 2-Acetoxymethyl-4-azido-1-butyl acetate (6).

Step 2: Hydrolysis

-

Reagents: 20% w/w aqueous NaOH.

-

Conditions: 25–30°C, 1 hour.

-

Product: 4-Azido-2-hydroxymethyl-1-butanol (7).

Step 3: Hydrogenation

-

Catalyst: 10% Pd/C in ethanol.

-

Conditions: H₂ gas, 25–30°C, 4 hours.

-

Product: 4-Amino-2-hydroxymethyl-1-butanol (1) in 91.6% yield.

Optimization and Challenges in Synthesis

Elimination of 6-Ethoxy Derivative Formation

Earlier methods using triethyl orthoformate for cyclization introduced a 6-ethoxy purine impurity (10–12%) due to chloro group substitution. The current approach avoids this by dechlorinating N-(2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide (4) before cyclization, ensuring >99% conversion to the desired purine core.

Scalability and Industrial Feasibility

The process is demonstrated at 20 g scale with consistent yields, utilizing cost-effective reagents (e.g., sodium bicarbonate instead of expensive phosphines). Ethanol as the solvent simplifies waste management and aligns with green chemistry principles.

Analytical Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

Reduction: The formamide group can be reduced to an amine.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield aldehydes or ketones, while reduction of the formamide group can produce primary amines.

Scientific Research Applications

N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The formamide group can also participate in various biochemical reactions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antiviral Nucleoside Analogues

Penciclovir and Famciclovir

- Penciclovir (9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine) shares the hydroxymethylbutyl side chain but incorporates a purine core instead of pyrimidine .

- Famciclovir , a prodrug of penciclovir, contains an acetoxy-protected side chain to enhance bioavailability .

Abacavir

- Abacavir (N-(2-amino-4-chloro-6-(((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)amino)pyrimidin-5-yl)formamide) features a cyclopentene ring instead of the linear butyl chain .

- Implication : The cyclopentene moiety in Abacavir enhances conformational rigidity, improving specificity for HIV reverse transcriptase. The target compound’s flexible butyl chain may confer broader but less specific interactions.

Thiamine-Related Derivatives

- Fursultiamine and Bisbentiamine () contain pyrimidine-thiazole fused rings with sulfur substituents.

- Contrast: The target compound lacks sulfur atoms, which are crucial for thiamine’s coenzyme function. However, its hydroxymethyl and amino groups may enable interactions with similar enzymatic targets .

Structural and Pharmacological Data Table

Key Research Findings and Implications

- Synthetic Utility : The target compound’s hydroxymethylbutyl chain and formamide group make it a versatile intermediate for modifying antiviral agents, as demonstrated in famciclovir synthesis .

- Structural Flexibility : Unlike Abacavir’s rigid cyclopentene, the butyl chain in the target compound may allow for adaptable binding to multiple enzymatic targets, though with reduced specificity .

Biological Activity

N-(2-amino-4-((4-hydroxy-3-(hydroxymethyl)butyl)amino)pyrimidin-5-yl)formamide, a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide an in-depth overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring substituted with an amino group and a hydroxymethylbutyl chain. Its molecular formula is , with a molecular weight of approximately 282.31 g/mol. The structural formula can be represented as follows:

Antiviral Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of various viruses, including herpes simplex virus (HSV) and hepatitis B virus (HBV). The mechanism often involves interference with viral DNA synthesis pathways, which is crucial for viral propagation.

Anticancer Potential

Pyrimidine derivatives have also been explored for their anticancer properties. In vitro studies demonstrated that certain pyrimidine-based compounds could inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides were reported to significantly reduce cell migration and invasion in vulvar epidermal carcinoma cells . This suggests that this compound may have similar effects, warranting further investigation.

Mechanistic Insights

The biological activity of this compound is thought to stem from its ability to interact with specific enzymes involved in nucleotide metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes essential for both viral replication and cancer cell survival.

Case Studies

- Antiviral Efficacy : In a study focusing on the antiviral effects of pyrimidine derivatives, it was found that compounds similar to this compound inhibited HEV replication by targeting nucleotide biosynthesis pathways . This highlights the potential for developing antiviral therapies based on this compound.

- Anticancer Activity : Another case study demonstrated that a related pyrimidine compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways . This suggests that this compound may similarly induce apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Q & A

How can the structural integrity of this compound be confirmed experimentally?

Basic Research Question

To confirm structural integrity, employ a combination of NMR spectroscopy (¹H and ¹³C), IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For example:

- ¹H NMR : Identify protons on the pyrimidine ring (δ 8.0–8.5 ppm for aromatic protons) and hydroxyl/hydroxymethyl groups (δ 3.0–5.0 ppm) .

- IR : Confirm the presence of formamide (C=O stretch ~1670 cm⁻¹) and hydroxyl groups (broad O–H stretch ~3200–3500 cm⁻¹) .

- HRMS : Match the molecular ion peak to the theoretical molecular formula (e.g., C₁₃H₂₀N₆O₃) .

What purification methods are effective for isolating this compound?

Basic Research Question

Use column chromatography with silica gel and a gradient solvent system (e.g., ethyl acetate/methanol) to separate impurities. For higher purity, employ preparative HPLC with a C18 column and a mobile phase of water/acetonitrile (0.1% formic acid). Solubility data (e.g., ~0.99 g/L in water at 25°C) can guide solvent selection .

How can stability under varying pH and temperature conditions be analyzed?

Advanced Research Question

Conduct accelerated stability studies :

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., decomposition observed at 126–127°C) .

- pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC over 72 hours. Adjust the formulation based on hydrolysis susceptibility of the formamide group .

What in vitro assays are suitable for evaluating bioactivity?

Advanced Research Question

Design assays targeting enzyme inhibition or receptor binding :

- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition of kinases like EGFR or VEGFR .

- Cellular uptake : Employ fluorescently tagged analogs to track intracellular localization .

How can synthetic yield be optimized for large-scale production?

Basic Research Question

Optimize reaction conditions:

- Catalyst screening : Test palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) .

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution at the pyrimidine ring .

What computational methods predict molecular interactions with biological targets?

Advanced Research Question

Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS):

- Docking : Screen against protein databases (PDB) to identify binding poses (e.g., ATP-binding pockets) .

- MD : Simulate ligand-protein interactions over 100 ns to assess binding stability .

How to resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

Repetition and advanced techniques:

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations .

- X-ray crystallography : Obtain a crystal structure to confirm stereochemistry (if crystallizable) .

What structural modifications enhance bioactivity in SAR studies?

Advanced Research Question

Modify substituents on the pyrimidine ring:

- Hydroxymethyl group : Replace with halogens (Cl, F) to improve metabolic stability .

- Formamide moiety : Substitute with sulfonamide or urea groups to alter hydrogen-bonding interactions .

How to study metabolic pathways in preclinical models?

Advanced Research Question

Use liver microsomes (human/rat) and LC-MS/MS analysis:

- Phase I metabolism : Identify oxidative metabolites (e.g., hydroxylation at the butyl chain) .

- Phase II metabolism : Detect glucuronidation using UDP-glucuronic acid as a cofactor .

What analytical techniques ensure compound purity for publication?

Basic Research Question

Combine HPLC (≥95% purity threshold), elemental analysis (C, H, N within ±0.4% of theoretical), and melting point determination (decomposition range 126–127°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.